2-(2-Bromophenyl)quinoline-4-carboxylic acid
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Overview
Description
2-(2-Bromophenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a bromophenyl group at the second position and a carboxylic acid group at the fourth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Doebner–Von Miller reaction, which combines aniline with an aldehyde and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids . Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation, ionic liquid media, and novel annulation partners has shown increased reaction efficiency and improved yield of the quinoline products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromophenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Investigated for its antibacterial properties against Gram-positive and Gram-negative bacteria.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can induce cell cycle arrest and promote apoptosis in cancer cells . The molecular targets and pathways involved include the acetylation levels of histone proteins, which play a crucial role in the regulation of gene expression and cellular functions.
Comparison with Similar Compounds
2-(2-Bromophenyl)quinoline-4-carboxylic acid can be compared with other similar compounds such as:
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the bromine atom, which may affect its biological activity.
2-(4-Boronophenyl)quinoline-4-carboxylic acid: Used for the determination of dopamine levels in biological samples.
2-Phenyl-quinoline-4-carboxylic acid (4-bromo-benzylidene)-hydrazide: A derivative with potential antibacterial activity.
The uniqueness of this compound lies in its bromine substitution, which can influence its reactivity and biological properties.
Properties
CAS No. |
130987-63-2 |
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Molecular Formula |
C16H10BrNO2 |
Molecular Weight |
328.16 g/mol |
IUPAC Name |
2-(2-bromophenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10BrNO2/c17-13-7-3-1-6-11(13)15-9-12(16(19)20)10-5-2-4-8-14(10)18-15/h1-9H,(H,19,20) |
InChI Key |
HYZHYKDLSCJRMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Br)C(=O)O |
Origin of Product |
United States |
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